molecular formula C8H6F3NO2 B13982908 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone

1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone

Cat. No.: B13982908
M. Wt: 205.13 g/mol
InChI Key: NWRNQEWWFUZCQE-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of an ethanone derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Uniqueness: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-3-12-7(2-6(5)14)8(9,10)11/h2-3H,1H3,(H,12,14)

InChI Key

NWRNQEWWFUZCQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)C(F)(F)F

Origin of Product

United States

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